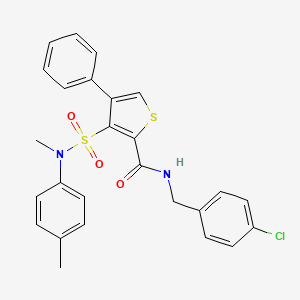

N-(4-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with complex structures often involves multiple steps, including condensation, cyclization, and functional group modifications. Studies on related compounds, such as aromatic sulfonamides and derivatives, highlight the use of different catalysts and conditions to achieve desired structures, including the use of sodium hydrogen sulfate as a catalyst for the synthesis of tetrahydropyrimidine derivatives through a multi-component reaction process (Gein, Zamaraeva, & Dmitriev, 2018).

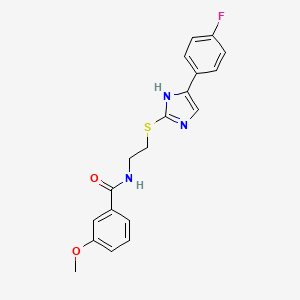

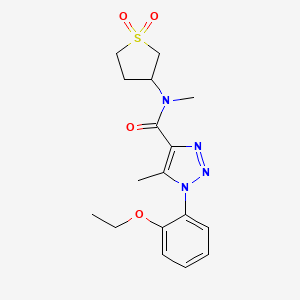

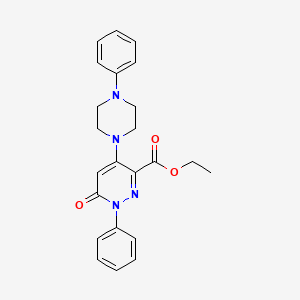

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves advanced techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, compounds have been characterized to reveal detailed structural information, including conformation and crystal packing, which are crucial for understanding the compound's chemical behavior and potential biological activity (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Chemical Reactions and Properties

Chemical reactions involving N-aryl and N,N-diethyl derivatives highlight the reactivity of these compounds towards various reagents, providing insights into the chemical properties and potential applications of N-(4-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-4-phenylthiophene-2-carboxamide. These reactions can lead to the synthesis of novel compounds with unique biological activities (Gein, Zamaraeva, Buzmakova, Dmitriev, Nasakin, & Kazantseva, 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and thermal stability, are determined through various analytical techniques. The high thermal stability and good solubility in aprotic solvents of related polyamides, for example, indicate their potential for various applications in materials science (Găină, Gaina, & Ivanov, 2001).

Chemical Properties Analysis

Investigations into the chemical properties of similar sulfonamides and their derivatives have focused on their reactivity, interaction with biological targets, and potential as chemotherapeutic agents. Spectroscopic investigations, molecular docking studies, and biological activity assessments provide comprehensive insights into the chemical behavior and interaction mechanisms of these compounds (Alzoman et al., 2015).

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

Aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, synthesized through direct polycondensation, have been investigated for their heavy metal ion adsorption properties. These compounds show potential for environmental remediation, particularly in the removal of heavy metals like Pb(II), Cd(II), Cu(II), and Cr(III) from aqueous solutions. The synthesized polymers have been characterized using FTIR and 1H-NMR spectroscopy, demonstrating their structural integrity and potential application in water treatment processes (Ravikumar et al., 2011).

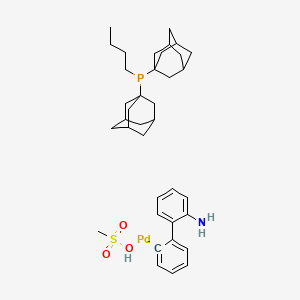

Metal-Carbene Complex Synthesis

In the field of organometallic chemistry, novel metal–carbene complexes have been synthesized, showcasing the versatility of sulfur-containing compounds. These complexes, derived from reactions involving sulfur atoms, exhibit unique properties and offer potential pathways for the development of new catalytic systems. Such advances could have significant implications for catalysis, including the activation of small molecules and the synthesis of novel materials (Iwasaki et al., 1996).

Antimicrobial Activity of Sulfanilamide Derivatives

Sulfanilamide derivatives, including chlorinated compounds, have been synthesized and evaluated for their in vitro antitumor activity against various cell lines. These compounds highlight the potential of sulfanilamide-based structures for the development of new antimicrobial agents. The structural modifications of these derivatives could lead to novel treatments for bacterial and fungal infections, contributing to the fight against antibiotic-resistant pathogens (Lahtinen et al., 2014).

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O3S2/c1-18-8-14-22(15-9-18)29(2)34(31,32)25-23(20-6-4-3-5-7-20)17-33-24(25)26(30)28-16-19-10-12-21(27)13-11-19/h3-15,17H,16H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLMASQFOODCRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2494692.png)

![N-(2-chlorobenzyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2494695.png)

![2-[4-(methylamino)cyclohexyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride, Mixture of isomers](/img/structure/B2494701.png)

![N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2494704.png)